![molecular formula C16H13NO4 B14683591 [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate CAS No. 34994-60-0](/img/structure/B14683591.png)
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylprop-2-enyl group and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with [(Z)-3-phenylprop-2-enol]. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyfluoroalkanesulfonic acid under reflux conditions. The reaction mixture is heated to around 80°C under an inert atmosphere like argon to prevent oxidation .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized using continuous flow systems. This method involves the reduction and esterification of 4-nitrobenzoic acid in a single step, utilizing catalysts such as palladium on carbon (Pd/C) and operating under high pressure and temperature conditions to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reagents like zinc or tin in dilute mineral acid.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Zinc or tin in dilute mineral acid.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Concentrated sulfuric acid and nitric acid for nitration; sulfur trioxide for sulfonation.
Major Products Formed
Reduction: 4-aminobenzoate and [(Z)-3-phenylprop-2-enol].
Substitution: Nitro-substituted or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: Utilized in the production of dyes and pharmaceuticals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ester linkage can be hydrolyzed, releasing the active components that exert their effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoate: Similar in structure but with an ethyl group instead of the phenylprop-2-enyl group.
Benzocaine (ethyl 4-aminobenzoate): A local anesthetic derived from 4-nitrobenzoic acid.
Uniqueness
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate is unique due to the presence of the phenylprop-2-enyl group, which imparts different chemical and biological properties compared to simpler esters like ethyl 4-nitrobenzoate. This structural difference can influence its reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
34994-60-0 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate |
InChI |
InChI=1S/C16H13NO4/c18-16(14-8-10-15(11-9-14)17(19)20)21-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4- |
InChI Key |
XCMXILLCTHAGGD-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


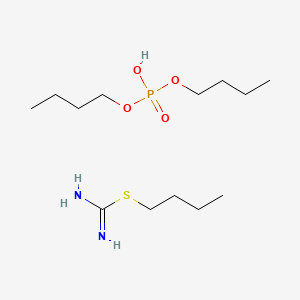
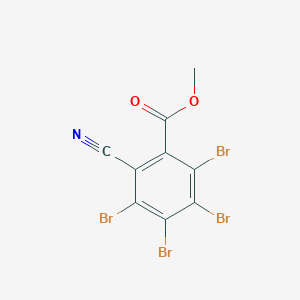
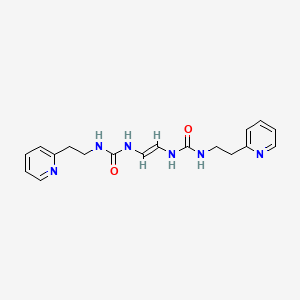
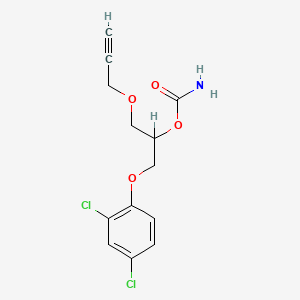
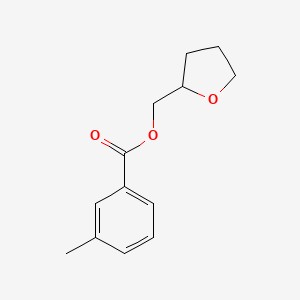
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
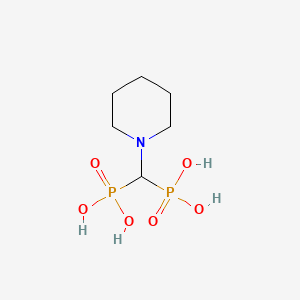
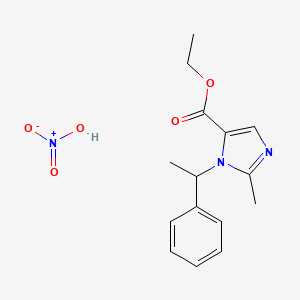
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
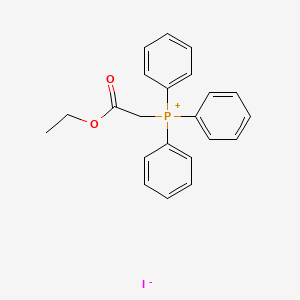

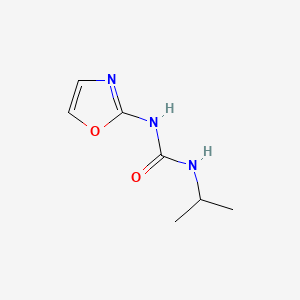
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

